Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Overview
Description
Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate; oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperidine to form the intermediate compound, which is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A similar compound with a piperidine ring and a carboxylate group.
Ethyl nipecotate hydrochloride: Another piperidine derivative with similar structural features.
Uniqueness
Ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate stands out due to the presence of the 2,5-dimethoxyphenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O5.C2H2O4/c1-4-30-23(27)18-9-13-25(14-10-18)22(26)17-7-11-24(12-8-17)16-19-15-20(28-2)5-6-21(19)29-3;3-1(4)2(5)6/h5-6,15,17-18H,4,7-14,16H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWICZSKAZMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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